1-Methyl-1H-indole-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1H-indole-7-carboxamide is an organic compound belonging to the indole family, which is characterized by a benzene ring fused to a pyrrole ring.
Vorbereitungsmethoden
The synthesis of 1-Methyl-1H-indole-7-carboxamide typically involves the methylation of indole followed by the formation of the carboxamide group. One common method includes the reaction of indole with methyl iodide in the presence of a base to form 1-methylindole. This intermediate is then reacted with a carboxylic acid derivative, such as an acyl chloride or anhydride, to form the carboxamide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and more efficient catalysts .
Analyse Chemischer Reaktionen
1-Methyl-1H-indole-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions are common, where the indole ring can be substituted at various positions using reagents like halogens or nitro compounds
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like methanol or toluene, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include halogenated indoles, nitroindoles, and various oxidized or reduced derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are used in various chemical reactions and studies.
Biology: This compound has shown potential as an enzyme inhibitor, particularly in the inhibition of enzymes like HIV-1 protease and renin, making it a candidate for antiviral and antihypertensive research
Wirkmechanismus
The mechanism of action of 1-Methyl-1H-indole-7-carboxamide involves its interaction with various molecular targets and pathways. The presence of the carboxamide moiety allows it to form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to the suppression of viral replication in the case of HIV-1 protease or the reduction of blood pressure by inhibiting renin .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1H-indole-7-carboxamide can be compared with other indole derivatives such as:
1-Methyl-1H-indole-3-carboxamide: Similar in structure but with the carboxamide group at the 3-position, this compound also exhibits enzyme inhibitory properties but may have different biological activities.
1-Methyl-1H-indole-2-carboxamide: Another similar compound with the carboxamide group at the 2-position, known for its potential anticancer and antimicrobial activities
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological and chemical properties compared to its analogs .
Eigenschaften
Molekularformel |
C10H10N2O |
---|---|
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
1-methylindole-7-carboxamide |
InChI |
InChI=1S/C10H10N2O/c1-12-6-5-7-3-2-4-8(9(7)12)10(11)13/h2-6H,1H3,(H2,11,13) |
InChI-Schlüssel |
MBIWMNVHULWRMU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC2=C1C(=CC=C2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.